2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol
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Overview
Description
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The structure of this compound consists of a benzimidazole core with a phenyl group at the 2-position and a piperidin-1-ylmethyl group at the 4-position.
Preparation Methods
The synthesis of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol can be achieved through various synthetic routes. Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield . The reaction conditions typically involve the use of catalysts such as Schiff’s base complex nickel catalyst (Ni-C) and solvents like acetonitrile .
Chemical Reactions Analysis
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis . Additionally, it has been studied for its anticancer properties, particularly in breast cancer cells . In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it targets the cell wall synthesis of Mycobacterium tuberculosis, leading to the inhibition of bacterial growth . For its anticancer properties, it acts on estrogen receptors in breast cancer cells, leading to gene activation and inhibition of cancer cell proliferation . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol can be compared with other similar compounds, such as 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazoles . These compounds share a similar benzimidazole core structure but differ in the substituents attached to the core. The unique combination of the phenyl and piperidin-1-ylmethyl groups in this compound contributes to its distinct pharmacological properties and applications. Other similar compounds include various piperazine derivatives, which also exhibit a wide range of biological and pharmaceutical activities .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C19H21N3O/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21) |
InChI Key |
FVHKIGHCUWTXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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